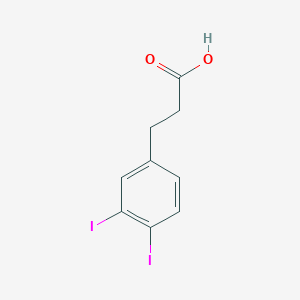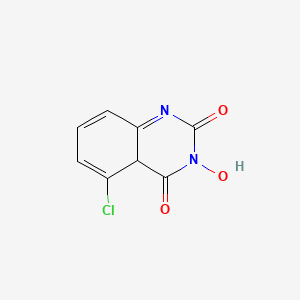
2,4(1H,3H)-Quinazolinedione, 5-chloro-3-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Quinazolinedione, 5-chloro-3-hydroxy- is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound is characterized by the presence of a chlorine atom at the 5th position and a hydroxyl group at the 3rd position on the quinazoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Quinazolinedione, 5-chloro-3-hydroxy- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as anthranilic acid and chloroform.
Cyclization: The anthranilic acid undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the quinazoline ring.
Chlorination: The resulting quinazoline intermediate is then chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chlorine atom at the 5th position.
Hydroxylation: Finally, the hydroxyl group is introduced at the 3rd position through a hydroxylation reaction using a suitable hydroxylating agent like hydrogen peroxide (H2O2) under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,4(1H,3H)-Quinazolinedione, 5-chloro-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinazoline derivative.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学的研究の応用
2,4(1H,3H)-Quinazolinedione, 5-chloro-3-hydroxy- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biology: The compound is used in biochemical assays to study enzyme kinetics and inhibition.
Industry: It serves as an intermediate in the synthesis of other complex organic molecules used in pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2,4(1H,3H)-Quinazolinedione, 5-chloro-3-hydroxy- involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Pathways: It affects cellular pathways involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
2,4(1H,3H)-Quinazolinedione, 5-chloro-: Lacks the hydroxyl group at the 3rd position.
2,4(1H,3H)-Quinazolinedione, 3-hydroxy-: Lacks the chlorine atom at the 5th position.
2,4(1H,3H)-Quinazolinedione: Lacks both the chlorine atom and the hydroxyl group.
Uniqueness
2,4(1H,3H)-Quinazolinedione, 5-chloro-3-hydroxy- is unique due to the presence of both the chlorine atom and the hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.
特性
分子式 |
C8H5ClN2O3 |
|---|---|
分子量 |
212.59 g/mol |
IUPAC名 |
5-chloro-3-hydroxy-4aH-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H5ClN2O3/c9-4-2-1-3-5-6(4)7(12)11(14)8(13)10-5/h1-3,6,14H |
InChIキー |
MPYYSUXUKBWTGX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=O)N(C(=O)C2C(=C1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


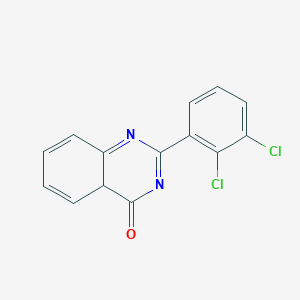
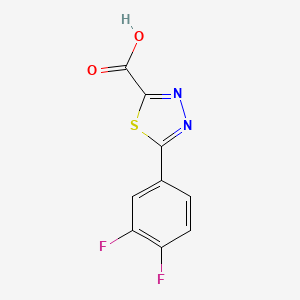
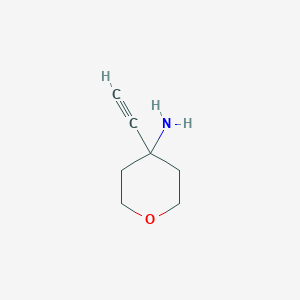
![tert-Butyl (6-azaspiro[2.5]octan-4-yl)carbamate](/img/structure/B15131239.png)
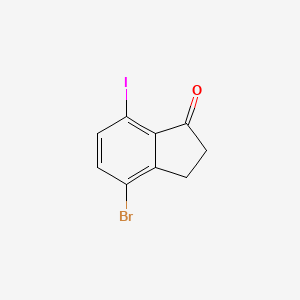
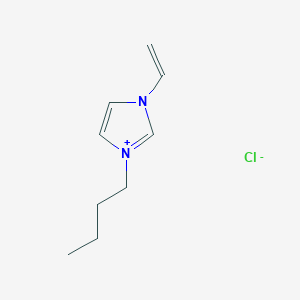
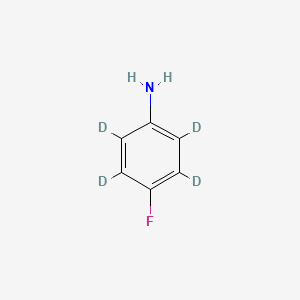
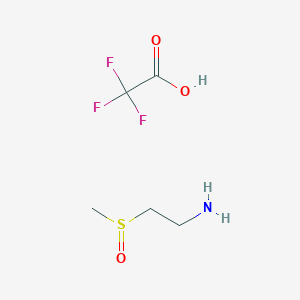

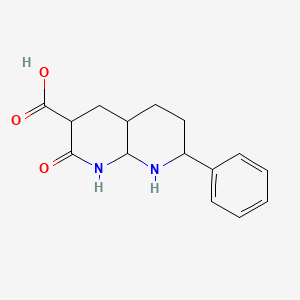

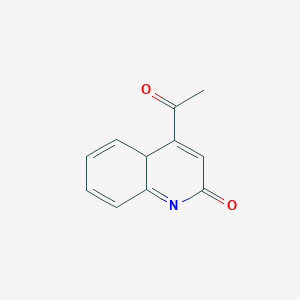
![(2S)-6-(hydrazinylmethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;hydrochloride](/img/structure/B15131286.png)
